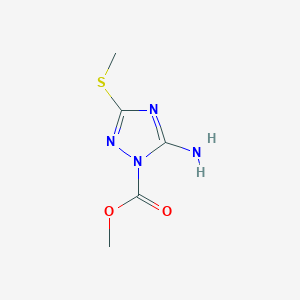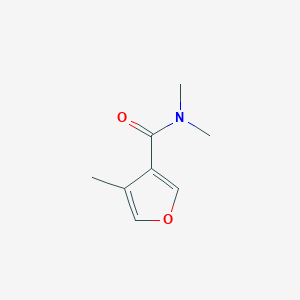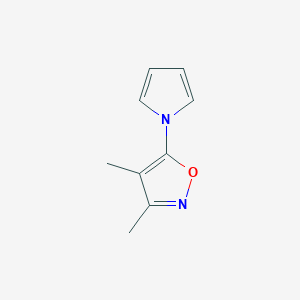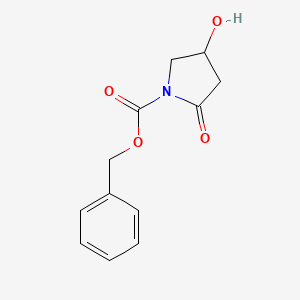![molecular formula C8H4ClF2NO B12864698 2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
2-Chloro-5-(difluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-(difluoromethyl)benzoic acid with suitable reagents to form the benzoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation reactions may produce oxides or other oxygenated derivatives .
Applications De Recherche Scientifique
2-Chloro-5-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups enhance its binding affinity to target proteins, leading to the modulation of biological activities. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole
- 2-Chloro-5-(methyl)benzo[d]oxazole
- 2-Chloro-5-(fluoromethyl)benzo[d]oxazole
Uniqueness
2-Chloro-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances its lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4ClF2NO |
|---|---|
Poids moléculaire |
203.57 g/mol |
Nom IUPAC |
2-chloro-5-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO/c9-8-12-5-3-4(7(10)11)1-2-6(5)13-8/h1-3,7H |
Clé InChI |
ZPSLNOWGQFJEAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)F)N=C(O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)


![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)




![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
